![molecular formula C13H9NO4S B3051981 3-Nitro-4-(phenylthio)benzoic acid CAS No. 37531-36-5](/img/structure/B3051981.png)
3-Nitro-4-(phenylthio)benzoic acid
Overview
Description
3-Nitro-4-(phenylthio)benzoic acid is a heterocyclic organic compound . Its IUPAC name is 3-nitro-4-phenylsulfanylbenzoate . It has a molecular weight of 274.271920 g/mol and a molecular formula of C13H9NO4S .
Molecular Structure Analysis
The molecular structure of 3-Nitro-4-(phenylthio)benzoic acid consists of a benzoic acid core with a nitro group (-NO2) and a phenylthio group (-SC6H5) attached to the benzene ring . The canonical SMILES representation is C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)N+[O-] .Physical And Chemical Properties Analysis
3-Nitro-4-(phenylthio)benzoic acid has a boiling point of 450.4ºC at 760mmHg, a flash point of 226.2ºC, and a density of 1.47g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
Luminescence Sensitization in Eu(III) and Tb(III) Complexes
Thiophenyl-derivatized nitrobenzoic acid ligands, including structures similar to 3-Nitro-4-(phenylthio)benzoic acid, have been explored for their potential to sensitize the luminescence of Eu(III) and Tb(III). These compounds have demonstrated significant efficiency in enhancing luminescence properties, as studied through spectroscopy and crystallography methods (Viswanathan & Bettencourt-Dias, 2006).
Conversion to α-Phenylthio Derivatives
The nitro group in compounds like 3-Nitro-4-(phenylthio)benzoic acid can be replaced by a phenylthio group in certain reactions, particularly when activated by specific groups. This process is vital in the synthesis of α-phenylthio ketones and related compounds, which have various applications in organic synthesis (Miyake & Yamamura, 1986).
Involvement in the Synthesis of Lanthanide Coordination Compounds
Compounds related to 3-Nitro-4-(phenylthio)benzoic acid have been used in synthesizing lanthanide coordination compounds. These compounds display varied photophysical properties influenced by electron-donating or withdrawing groups (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Application in the Synthesis of Spice Compounds
Derivatives of 3-Nitro-4-(phenylthio)benzoic acid have been synthesized for use as spice compounds. The process involves a series of chemical transformations starting from primary nitro compounds to achieve the desired flavor characteristics (Wang Ting-ting, 2010).
Desulfurization Studies
The desulfurization reaction of compounds structurally similar to 3-Nitro-4-(phenylthio)benzoic acid has been explored. These studies provide insights into reaction mechanisms and intermediate formations, relevant in organic and medicinal chemistry (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Safety And Hazards
properties
IUPAC Name |
3-nitro-4-phenylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPUPFIRVICSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363060 | |
Record name | 3-nitro-4-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(phenylthio)benzoic acid | |
CAS RN |
37531-36-5 | |
Record name | 3-nitro-4-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.